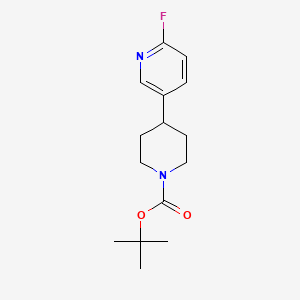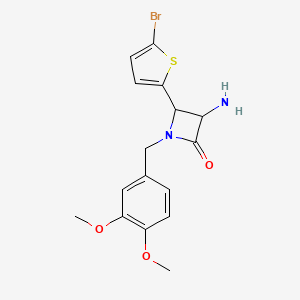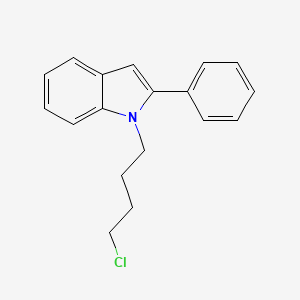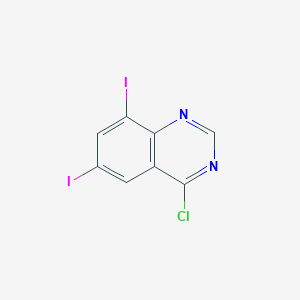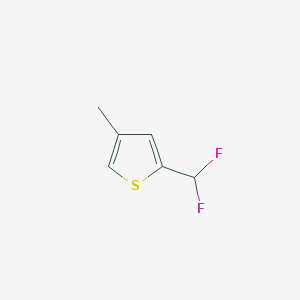
2-(Difluoromethyl)-4-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methylthiophene is an organosulfur compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylthiophene typically involves the introduction of the difluoromethyl group into a pre-formed thiophene ring. One common method is the difluoromethylation of 4-methylthiophene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, and a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, including the use of transition metal catalysts, can also be employed to facilitate the difluoromethylation reaction under milder conditions and with higher selectivity.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-4-methylthiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated thiophenes.
科学的研究の応用
2-(Difluoromethyl)-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable probe in biochemical studies, especially in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
作用機序
The mechanism by which 2-(Difluoromethyl)-4-methylthiophene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the presence of the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
類似化合物との比較
2-(Trifluoromethyl)-4-methylthiophene: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.
2-(Difluoromethyl)-5-methylthiophene: Positional isomer with the methyl group at the 5-position, affecting its chemical behavior and applications.
2-(Difluoromethyl)thiophene: Lacks the methyl group, which can influence its reactivity and interaction with other molecules.
Uniqueness: 2-(Difluoromethyl)-4-methylthiophene is unique due to the specific positioning of the difluoromethyl and methyl groups, which confer distinct electronic and steric properties. These features can significantly impact the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H6F2S |
|---|---|
分子量 |
148.18 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-5(6(7)8)9-3-4/h2-3,6H,1H3 |
InChIキー |
MRJFFVQKKRYSGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
